molecular formula C21H21N5O2S2 B13359968 6-(Biphenyl-4-yl)-3-[1-(methylsulfonyl)piperidin-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(Biphenyl-4-yl)-3-[1-(methylsulfonyl)piperidin-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13359968
M. Wt: 439.6 g/mol
InChI Key: QODJUYARDZWTJZ-UHFFFAOYSA-N
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Description

6-[1,1’-biphenyl]-4-yl-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by its unique structure, which includes a biphenyl group, a piperidinyl group, and a triazolothiadiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[1,1’-biphenyl]-4-yl-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.

    Introduction of the Piperidinyl Group: The piperidinyl group is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile.

    Construction of the Triazolothiadiazole Core: The triazolothiadiazole core is formed through a cyclization reaction involving a thiosemicarbazide and a hydrazine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[1,1’-biphenyl]-4-yl-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted triazolothiadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6-[1,1’-biphenyl]-4-yl-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound has shown potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development. Studies have investigated its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Medicine

In medicinal chemistry, 6-[1,1’-biphenyl]-4-yl-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is being explored for its therapeutic potential. Its ability to modulate specific biological pathways makes it a promising candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism of action of 6-[1,1’-biphenyl]-4-yl-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes, thereby blocking specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-[1,1’-biphenyl]-4-yl-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-[1,1’-biphenyl]-4-yl-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

The uniqueness of 6-[1,1’-biphenyl]-4-yl-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific combination of functional groups and structural features. This combination imparts unique chemical and biological properties, distinguishing it from other similar compounds. Its ability to interact with a wide range of biological targets and participate in diverse chemical reactions makes it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C21H21N5O2S2

Molecular Weight

439.6 g/mol

IUPAC Name

3-(1-methylsulfonylpiperidin-4-yl)-6-(4-phenylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C21H21N5O2S2/c1-30(27,28)25-13-11-17(12-14-25)19-22-23-21-26(19)24-20(29-21)18-9-7-16(8-10-18)15-5-3-2-4-6-15/h2-10,17H,11-14H2,1H3

InChI Key

QODJUYARDZWTJZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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